2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene
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Overview
Description
2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene is a novel organic compound that has garnered significant attention in the field of organic electronics. This compound is particularly noted for its application in organic light-emitting diodes (OLEDs) due to its excellent blue-emitting properties .
Preparation Methods
The synthesis of 2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene involves several steps. The key synthetic route includes the reaction of 9,10-dibromoanthracene with 4-(1,2,2-triphenylvinyl)phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen, and requires heating to facilitate the coupling reaction . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core or the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene has several scientific research applications:
Organic Electronics: It is widely used in the fabrication of OLEDs due to its high efficiency and stability as a blue emitter.
Material Science: The compound’s unique structural properties make it a subject of study for developing new materials with enhanced electronic properties.
Photophysics: Researchers study its photophysical properties to understand the mechanisms of light emission and energy transfer in organic compounds.
Mechanism of Action
The mechanism by which 2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene exerts its effects in OLEDs involves the excitation of electrons to higher energy states upon electrical stimulation. The excited electrons then return to their ground state, releasing energy in the form of blue light. The presence of bulky tert-butyl and triphenylvinyl groups helps to prevent aggregation and quenching, thereby enhancing the efficiency and stability of the emitted light .
Comparison with Similar Compounds
Similar compounds to 2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene include:
2-tert-Butyl-9,10-bis(2-biphenyl)anthracene: Exhibits deep-blue emission with high fluorescence quantum yields.
2-tert-Butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene: Known for its high non-coplanar structure and deep-blue emission.
The uniqueness of this compound lies in its combination of high efficiency, stability, and excellent blue-emitting properties, making it a standout material for OLED applications .
Properties
IUPAC Name |
2-tert-butyl-9,10-bis[4-(1,2,2-triphenylethenyl)phenyl]anthracene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H54/c1-70(2,3)59-46-47-62-63(48-59)69(58-44-40-56(41-45-58)67(54-34-20-9-21-35-54)65(51-28-14-6-15-29-51)52-30-16-7-17-31-52)61-37-23-22-36-60(61)68(62)57-42-38-55(39-43-57)66(53-32-18-8-19-33-53)64(49-24-10-4-11-25-49)50-26-12-5-13-27-50/h4-48H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEYJTDTRRRMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=C(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H54 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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